molecular formula C6H6BrClN2 B177518 5-Bromo-2-chloro-4-methylpyridin-3-amine CAS No. 1204231-59-3

5-Bromo-2-chloro-4-methylpyridin-3-amine

Cat. No. B177518
M. Wt: 221.48 g/mol
InChI Key: ITPSFLLGFGUUQH-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-methylpyridin-3-amine is a chemical compound with the molecular formula C6H6BrClN2 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-chloro-4-methylpyridin-3-amine is represented by the InChI code 1S/C6H6BrClN2/c1-3-4(7)2-10-6(8)5(3)9/h2H,9H2,1H3 . This indicates that the molecule consists of a pyridine ring with bromine, chlorine, and a methyl group attached at positions 5, 2, and 4 respectively, and an amine group at position 3.


Physical And Chemical Properties Analysis

5-Bromo-2-chloro-4-methylpyridin-3-amine is a solid at room temperature. It has a molecular weight of 221.48 g/mol . The boiling point is approximately 316.4±37.0C at 760 mmHg .

Scientific Research Applications

  • Synthesis of SGLT2 Inhibitors

    • Field : Pharmaceutical Chemistry
    • Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
    • Method : The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
    • Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
  • Suzuki Cross-Coupling Reaction

    • Field : Organic Chemistry
    • Application : 5-Bromo-2-methylpyridin-3-amine is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .
    • Method : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives .
    • Results : The reaction produced a series of novel pyridine derivatives in moderate to good yield .
  • Chiral Dopants for Liquid Crystals

    • Field : Material Science
    • Application : The pyridine derivatives synthesized via Suzuki cross-coupling reactions have potential applications as chiral dopants for liquid crystals.
    • Method : The method involves the synthesis of pyridine derivatives via Suzuki cross-coupling reactions.
    • Results : The results of this application are not explicitly mentioned in the source.
  • Synthesis of αvβ3 Antagonist and Somatostatin sst 3 Receptor Antagonist

    • Field : Medicinal Chemistry
    • Application : 5-Bromo-2-methoxypyridine is used as a building block for the β -alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
    • Method : The method of application or experimental procedures are not explicitly mentioned in the source .
    • Results : The results of this application are not explicitly mentioned in the source .
  • Synthesis of 2-Amino-4-Methylpyridinium 2-Hydroxybenzoate

    • Field : Medicinal Chemistry
    • Application : 2-Amino-4-methylpyridine, which can be synthesized from 5-Bromo-2-chloro-4-methylpyridin-3-amine, has been used in the synthesis of 2-amino-4-methyl-pyridinium 2-hydroxy-benzoate .
    • Method : The method of application or experimental procedures are not explicitly mentioned in the source .
    • Results : The results of this application are not explicitly mentioned in the source .
  • Synthesis of 3-Bromo-2-Chloro-5-Methylpyridine

    • Field : Organic Chemistry
    • Application : 2-Amino-3-bromo-5-methylpyridine, which can be synthesized from 5-Bromo-2-chloro-4-methylpyridin-3-amine, may be used in the synthesis of 3-bromo-2-chloro-5-methylpyridine .
    • Method : The method of application or experimental procedures are not explicitly mentioned in the source .
    • Results : The results of this application are not explicitly mentioned in the source .
  • Synthesis of Novel Pyridine-Based Derivatives

    • Field : Medicinal Chemistry
    • Application : The compound is used in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions .
    • Method : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives .
    • Results : The reaction produced a series of novel pyridine derivatives in moderate to good yield .
  • Synthesis of 3-Bromo-2-Fluoro-5-Methylpyridine

    • Field : Organic Chemistry
    • Application : 2-Amino-3-bromo-5-methylpyridine, which can be synthesized from 5-Bromo-2-chloro-4-methylpyridin-3-amine, may be used in the synthesis of 3-bromo-2-fluoro-5-methylpyridine .
    • Method : The method of application or experimental procedures are not explicitly mentioned in the source .
    • Results : The results of this application are not explicitly mentioned in the source .

Safety And Hazards

5-Bromo-2-chloro-4-methylpyridin-3-amine is harmful if swallowed, in contact with skin, and if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-2-chloro-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c1-3-4(7)2-10-6(8)5(3)9/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPSFLLGFGUUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591633
Record name 5-Bromo-2-chloro-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-4-methylpyridin-3-amine

CAS RN

1204231-59-3
Record name 5-Bromo-2-chloro-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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